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Compound of Interest

Compound Name: 5-Bromo-3-isoxazolemethanol

Cat. No.: B15200251

For Researchers, Scientists, and Drug Development Professionals
Introduction

5-Bromo-3-isoxazolemethanol is a heterocyclic compound with potential applications in
medicinal chemistry and materials science. A thorough understanding of its structural and
electronic properties is crucial for its development and utilization. Spectroscopic techniques
such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) are fundamental tools for the characterization of such novel molecules.
While specific experimental data for 5-Bromo-3-isoxazolemethanol is not widely published,
this guide provides a comprehensive overview of the expected spectroscopic data based on its
chemical structure, along with generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-3-
isoxazolemethanol. These predictions are based on the analysis of its structural fragments
and typical values observed for similar compounds.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.5 Singlet 1H Isoxazole C4-H
~4.8 Doublet 2H -CH20H
~3.5 Triplet 1H -CH20H
Table 2: Predicted 3C NMR Data
Chemical Shift (6, ppm) Assignment
~170 Isoxazole C3
~155 Isoxazole C5
~100 Isoxazole C4
~55 -CH20H
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm—2) Intensity Assignment
3400-3200 Broad O-H stretch (alcohol)
3120-3100 Medium C-H stretch (isoxazole ring)
2950-2850 Medium C-H stretch (methylene)
1600-1400 Medium-Strong C.=N and C_=C streteh
(isoxazole ring)
1250-1000 Strong C-O stretch (alcohol)
700-600 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

[M]*, Molecular ion peak (presence of Br

179/181 isotope pattern)
150/152 [M-CHO]*
100/102 [M-CH20H-CQO]J*
79/81 [Br]*

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound such
as 5-Bromo-3-isoxazolemethanol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

¢ Instrumentation: A 300-600 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to
12 ppm.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of O

to 200 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data. Calibrate the chemical shifts using the residual solvent peak.
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. Infrared (IR) Spectroscopy
Sample Preparation:

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR)
technique with a small amount of solid sample.

o Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum.

. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable
volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, Electron Impact - El).

Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

o EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high
vacuum source where it is bombarded with electrons.
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o Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass
can be used to determine the elemental compaosition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
Bromo-3-isoxazolemethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15200251#spectroscopic-data-for-5-bromo-3-
isoxazolemethanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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